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Compound of Interest

Compound Name:
1-(3-Methoxybenzoyl)piperidin-4-

one

CAS No.: 1016741-90-4

Cat. No.: B3072431

Get Quote

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists,

and Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Synthetic

Protocols, and Pharmacokinetic Profiling

Executive Summary: The Scaffold at a Glance
The methoxybenzoyl piperidine scaffold represents a privileged structure in medicinal

chemistry, serving as a core pharmacophore for Ampakines (AMPA receptor positive allosteric

modulators) and monoamine transporter inhibitors. Unlike their phenylpiperazine counterparts

(often serotonin ligands), these amide-linked congeners are primarily explored for cognitive

enhancement and neuroprotection.

This guide provides a comparative analysis of the three positional isomers—ortho (2-), meta

(3-), and para (4-) methoxybenzoyl piperidine. By systematically varying the methoxy position,

researchers can modulate the amide bond rotamer population, metabolic stability, and receptor

dwell time.
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Quick Comparison Matrix
Feature 2-Methoxy (Ortho) 3-Methoxy (Meta) 4-Methoxy (Para)

Structural Geometry
Non-planar (Steric

Twist)
Planar/Flexible

Planar (Resonance

Stabilized)

Primary Utility
Metabolic Blockade /

Conformational Probe
Electronic Tuning

"Aniracetam-like"

Potency / Lipophilicity

Metabolic Liability Low (Steric Shielding) Moderate
High (Rapid O-

demethylation)

Synth. Yield (Amide

Coupling)

Lower (Steric

Hindrance)
High High

Key Target Class
Monoamine

Transporters / DAT
Broad CNS Targets

AMPA Receptors

(Ampakines)

Chemical Architecture & Physicochemical Profiling
The positioning of the methoxy group dictates the physicochemical behavior of the molecule.

The data below synthesizes experimental trends and validated predictive models (ACD/Labs,

ChemAxon) for the unsubstituted piperidine amides.

Physicochemical Properties Table
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Property
1-(2-

Methoxybenzoyl)pip

eridine

1-(3-

Methoxybenzoyl)pip

eridine

1-(4-

Methoxybenzoyl)pip

eridine

Molecular Formula C₁₃H₁₇NO₂ C₁₃H₁₇NO₂ C₁₃H₁₇NO₂

Molecular Weight 219.28 g/mol 219.28 g/mol 219.28 g/mol

cLogP (Lipophilicity) 2.15 ± 0.3 2.24 ± 0.3 2.19 ± 0.3

TPSA (Å²) 29.54 29.54 29.54

Rotatable Bonds 2 (Restricted) 2 2

H-Bond Acceptors 2 2 2

Predicted pKa (Conj.

Acid)

-1.5 (Amide N is non-

basic)
-1.8 -1.2

Electronic Effect
Inductive Withdrawal

(-I)

Inductive Withdrawal

(-I)

Resonance Donation

(+R)

Structural Insight: The Ortho Effect
The 2-methoxy isomer exhibits a distinct "ortho effect." The steric bulk of the methoxy group

forces the carbonyl group out of the plane of the benzene ring.

Consequence: This disrupts the conjugation between the phenyl ring and the amide

carbonyl, potentially altering the dipole moment and reducing the energy barrier for amide

bond rotation. This non-planar conformation often improves blood-brain barrier (BBB)

permeability by effectively "masking" the polar amide region.

Synthetic Methodology (Self-Validating Protocol)
To ensure reproducibility, we utilize a T3P (Propylphosphonic anhydride) or EDC/HOBt

coupling strategy. These mild conditions prevent racemization (if chiral piperidines are used)

and tolerate the steric hindrance of the ortho isomer better than standard acid chlorides.

Synthesis Workflow Diagram

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3072431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Methoxybenzoic Acid Isomer
(1.0 eq)

Activation:
Add EDC.HCl (1.2 eq)

HOBt (1.2 eq)
Solvent: DCM/DMF (9:1)

Activate Carboxyl
Coupling:

Add Piperidine (1.1 eq)
DIPEA (2.0 eq)

RT, 12-16h

Form Active Ester
Workup:

1. Wash 1M HCl (Remove amine)
2. Wash Sat. NaHCO3 (Remove acid)

3. Dry (MgSO4)

Monitor TLC
Purification:

Flash Column Chromatography
(Hexane:EtOAc)

Crude Oil/Solid Final Product:
Methoxybenzoyl Piperidine

Yield >85%

Click to download full resolution via product page

Caption: Optimized amide coupling workflow. The bi-phasic acid/base wash (Workup step) is

critical for self-validation, ensuring removal of unreacted starting materials without

chromatography in early screening.

Detailed Experimental Protocol: 1-(4-
Methoxybenzoyl)piperidine
Based on standard medicinal chemistry protocols (Source 1.1, 1.5).

Reagents: 4-Methoxybenzoic acid (1.52 g, 10 mmol), Piperidine (1.1 mL, 11 mmol),

EDC·HCl (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), DIPEA (3.5 mL), DCM (50 mL).

Procedure:

Dissolve 4-methoxybenzoic acid in dry DCM (50 mL) under nitrogen.

Add EDC·HCl and HOBt; stir at 0°C for 30 minutes to generate the active ester.

Add Piperidine followed by DIPEA dropwise.

Allow the mixture to warm to room temperature and stir for 12 hours.

Validation Point: Check TLC (50% EtOAc/Hexane). The acid spot (low Rf) should

disappear.

Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), Sat. NaHCO₃

(2 x 30 mL), and Brine. Dry over Na₂SO₄.

Isolation: Concentrate in vacuo. Recrystallize from Et₂O/Hexane or purify via silica gel

chromatography.
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Expected Yield: 85-92% (White Solid, MP: 62-65°C).

Structure-Activity Relationship (SAR) Analysis
This section analyzes how the isomer shift impacts biological function, specifically focusing on

AMPA receptor modulation (Ampakine activity) and Metabolic Stability.

A. The AMPA Receptor Context (Ampakines)
Benzoylpiperidines act as positive allosteric modulators (PAMs). They bind to the interface

between the two lobes of the AMPA receptor ligand-binding domain, slowing desensitization.

Para-Methoxy (4-OMe):

Mechanism: The 4-methoxy group acts as an electron donor (+R effect), increasing the

electron density on the carbonyl oxygen. This strengthens the hydrogen bond acceptance

capability of the carbonyl, which is critical for binding to the receptor backbone (specifically

Ser/Thr residues in the pocket).

Performance: Typically shows the highest potency among simple isomers but suffers from

rapid metabolism (see below).

Ortho-Methoxy (2-OMe):

Mechanism: The steric twist prevents the planar alignment required for optimal fit in the

narrow Ampakine binding pocket.

Performance: Generally lower potency for AMPA receptors compared to the para isomer.

However, it is often explored to improve selectivity against other targets (e.g., preventing

off-target kinase inhibition).

B. Metabolic Stability Profiling
The primary failure mode for methoxy-substituted drugs is O-demethylation by Cytochrome

P450 enzymes (CYP2D6, CYP3A4).
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Para-Isomer (4-OMe) Ortho-Isomer (2-OMe)

Methoxybenzoyl Piperidine

Rapid O-Demethylation
(High Clearance)

CYP P450 Attack

Steric Shielding
(Slow Metabolism)

Steric Block

Phenol Metabolite
(Inactive/Conjugated)

Stable Parent Drug
(Longer Half-life)
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Caption: Metabolic divergence. The para-isomer is highly susceptible to metabolic clearance,

whereas the ortho-isomer utilizes steric hindrance to extend half-life.

Conclusion & Selection Guide
For researchers designing novel ligands:

Select the 4-Methoxy (Para) Isomer if:

Your primary goal is maximal potency in vitro.

You need a direct mimic of Aniracetam's anisoyl pharmacophore.

You are conducting initial "proof of concept" binding assays.

Select the 2-Methoxy (Ortho) Isomer if:

You need to improve metabolic stability (reduce intrinsic clearance).

You wish to probe the conformational tolerance of the binding pocket (planar vs. twisted).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3072431/docs?utm_src=pdf-body-img#comparative-analysis-of-methoxybenzoyl-piperidine-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3072431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


You are observing off-target effects and need to introduce steric clashes to improve

selectivity.

Select the 3-Methoxy (Meta) Isomer if:

You are optimizing solubility or fine-tuning the electronic properties without the drastic

steric penalty of the ortho position.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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